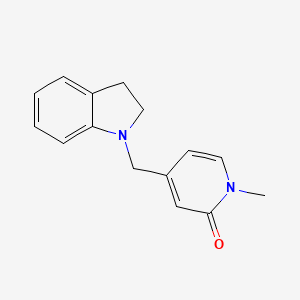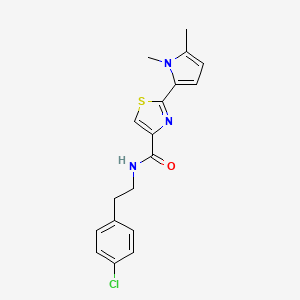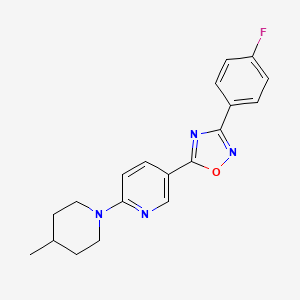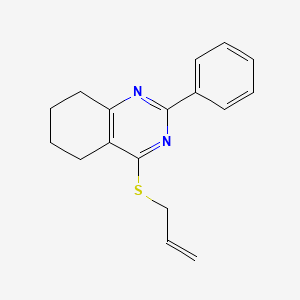![molecular formula C17H23FN4O B7549117 4-(4-Ethyl-1,2,4-triazol-3-yl)-1-[2-(4-fluorophenoxy)ethyl]piperidine](/img/structure/B7549117.png)
4-(4-Ethyl-1,2,4-triazol-3-yl)-1-[2-(4-fluorophenoxy)ethyl]piperidine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(4-Ethyl-1,2,4-triazol-3-yl)-1-[2-(4-fluorophenoxy)ethyl]piperidine is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is also known as ETP-101 or ETP-46321 and belongs to the class of piperidine derivatives.
作用機序
The mechanism of action of ETP-101 involves its interaction with the NMDA receptor, which is a glutamate-gated ion channel that plays a key role in synaptic plasticity and memory formation. ETP-101 acts as a positive allosteric modulator of the NMDA receptor, which means that it enhances the activity of the receptor in the presence of glutamate. This leads to an increase in the influx of calcium ions into the postsynaptic neuron, which triggers various downstream signaling pathways that are involved in synaptic plasticity and memory formation.
Biochemical and Physiological Effects:
The biochemical and physiological effects of ETP-101 are mainly related to its interaction with the NMDA receptor. ETP-101 has been shown to enhance the activity of the receptor, which leads to an increase in the influx of calcium ions into the postsynaptic neuron. This triggers various downstream signaling pathways that are involved in synaptic plasticity and memory formation. ETP-101 has also been shown to inhibit the growth of various cancer cell lines by inducing cell cycle arrest and apoptosis.
実験室実験の利点と制限
One of the main advantages of using ETP-101 in lab experiments is its specificity towards the NMDA receptor. This allows researchers to study the role of the receptor in various physiological and pathological processes. However, one of the limitations of using ETP-101 is its potential toxicity, as it has been shown to induce cell death in some cell lines at high concentrations.
将来の方向性
There are several future directions for the research on ETP-101. One of the potential applications of ETP-101 is in the treatment of Alzheimer's disease, as the NMDA receptor has been implicated in the pathogenesis of the disease. ETP-101 could be used to enhance the activity of the receptor and improve cognitive function in patients with Alzheimer's disease. Another future direction is the development of more potent and selective positive allosteric modulators of the NMDA receptor, which could have therapeutic applications in various neurological and psychiatric disorders.
合成法
The synthesis of ETP-101 involves a series of chemical reactions that start with the reaction of 4-ethyl-1,2,4-triazole-3-carboxylic acid with 2-(4-fluorophenoxy)ethylamine in the presence of a coupling agent such as EDCI or DCC to form the corresponding amide. The amide is then reduced using a reducing agent such as sodium borohydride to obtain the intermediate amine. Finally, the amine is reacted with piperidine in the presence of a catalyst such as palladium on carbon to yield ETP-101.
科学的研究の応用
ETP-101 has been extensively studied for its potential applications in various fields such as neuroscience, cancer research, and drug discovery. In neuroscience, ETP-101 has been shown to modulate the activity of the N-methyl-D-aspartate (NMDA) receptor, which plays a crucial role in synaptic plasticity and memory formation. ETP-101 has also been investigated for its potential use in the treatment of cancer, as it has been shown to inhibit the growth of various cancer cell lines.
特性
IUPAC Name |
4-(4-ethyl-1,2,4-triazol-3-yl)-1-[2-(4-fluorophenoxy)ethyl]piperidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23FN4O/c1-2-22-13-19-20-17(22)14-7-9-21(10-8-14)11-12-23-16-5-3-15(18)4-6-16/h3-6,13-14H,2,7-12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IUMDEXAEDPCECB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=NN=C1C2CCN(CC2)CCOC3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23FN4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(4-Ethyl-1,2,4-triazol-3-yl)-1-[2-(4-fluorophenoxy)ethyl]piperidine | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[(3-fluorophenyl)methyl]naphthalene-2-sulfonamide](/img/structure/B7549036.png)


![N-(4-methylphenyl)-N'-(2-methyl[1,2,4]triazolo[1,5-a]pyridin-8-yl)urea](/img/structure/B7549050.png)


![N-(3-methoxybenzyl)-4-[5-(piperidin-1-ylcarbonyl)-1,3,4-oxadiazol-2-yl]thiophene-2-sulfonamide](/img/structure/B7549071.png)

![N-{2-[5-(1H-indol-2-yl)-1,2,4-oxadiazol-3-yl]ethyl}-2-methoxy-N-methylacetamide](/img/structure/B7549077.png)
![(3-methyl-2-thienyl)[4-(5-phenyl-4H-1,2,4-triazol-3-yl)piperidino]methanone](/img/structure/B7549084.png)
![N-(1,3-benzodioxol-5-ylmethyl)-2-({4-methyl-5-[1-methyl-3-(4-methylphenyl)-1H-pyrazol-4-yl]-4H-1,2,4-triazol-3-yl}thio)acetamide](/img/structure/B7549097.png)

![2-cyclopentyl-1-[4-(5-phenyl-4H-1,2,4-triazol-3-yl)piperidino]-1-ethanone](/img/structure/B7549116.png)
![N-[3-(5-cyclopropyl-1,2,4-oxadiazol-3-yl)phenyl]cyclobutanecarboxamide](/img/structure/B7549133.png)